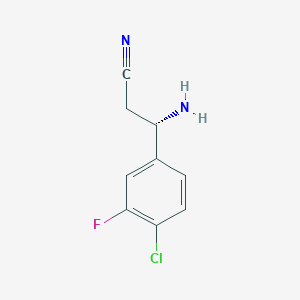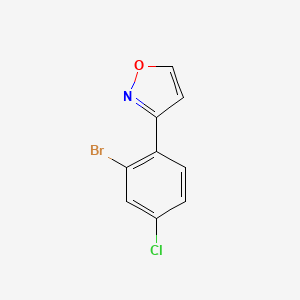
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one is a complex organosilicon compound. It features a unique structure with multiple chiral centers, making it an interesting subject for stereochemical studies. The compound’s distinctive characteristics include the presence of chlorinated and hydroxylated groups, as well as its siloxane backbone, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one typically involves multiple steps, including the formation of the siloxane backbone and the introduction of the chlorinated and hydroxylated groups. Common synthetic routes may include:
Formation of the Siloxane Backbone: This step often involves the reaction of chlorosilanes with diols or other suitable precursors under controlled conditions.
Introduction of Chlorinated and Hydroxylated Groups: This can be achieved through selective chlorination and hydroxylation reactions, using reagents such as thionyl chloride and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The chlorinated group can be reduced to form hydrocarbons.
Substitution: The chlorinated group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of amines or thiols.
Applications De Recherche Scientifique
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organosilicon compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one involves its interaction with specific molecular targets. The compound’s chlorinated and hydroxylated groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The siloxane backbone contributes to the compound’s stability and facilitates its incorporation into various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one: Unique due to its specific stereochemistry and functional groups.
9S,10S,11R-trihydroxy-12Z-octadecenoic acid: Similar in having multiple hydroxyl groups but differs in its fatty acid structure.
(1R,2S,7S,10S,11R,12S,13S)-2,6,6,10,12-pentamethylpentacyclo[10.2.1.01,10.02,7.011,13]pentadecane: Similar in having multiple chiral centers but differs in its pentacyclic structure.
Uniqueness
This compound is unique due to its combination of chlorinated and hydroxylated groups, along with its siloxane backbone. This combination of features imparts distinct chemical reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C32H51ClO4Si2 |
|---|---|
Poids moléculaire |
591.4 g/mol |
Nom IUPAC |
(6S,7R)-10-[tert-butyl(dimethyl)silyl]oxy-1-[tert-butyl(diphenyl)silyl]oxy-7-chloro-6-hydroxydecan-4-one |
InChI |
InChI=1S/C32H51ClO4Si2/c1-31(2,3)38(7,8)36-23-16-22-29(33)30(35)25-26(34)17-15-24-37-39(32(4,5)6,27-18-11-9-12-19-27)28-20-13-10-14-21-28/h9-14,18-21,29-30,35H,15-17,22-25H2,1-8H3/t29-,30+/m1/s1 |
Clé InChI |
PVKFFJMRWIRWJG-IHLOFXLRSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OCCC[C@H]([C@H](CC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)Cl |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCC(C(CC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15234790.png)


![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)


![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)





![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)

